2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid typically involves multiple steps:
Fmoc Protection: The piperidine ring is first protected using the Fmoc group. This is usually achieved by reacting piperidine with Fmoc chloride in the presence of a base such as triethylamine.
Pyridine Carboxylation: The protected piperidine is then coupled with a pyridine derivative. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxylic acid linkage.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batch sizes. This includes the use of automated reactors, continuous flow chemistry techniques, and advanced purification methods like preparative HPLC (High-Performance Liquid Chromatography) to handle the increased volume and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its Fmoc-protected piperidine moiety makes it valuable in peptide synthesis, where it serves as a building block for creating peptide chains.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The structural features of the compound allow it to interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising lead compound for developing new medications.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The pyridine carboxylic acid group may also play a role in binding to active sites or facilitating molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-tryptophan
Uniqueness
Compared to similar compounds, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid is unique due to its specific combination of a piperidine ring with a pyridine carboxylic acid moiety. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)22-10-5-13-27-24(22)17-11-14-28(15-12-17)26(31)32-16-23-20-8-3-1-6-18(20)19-7-2-4-9-21(19)23/h1-10,13,17,23H,11-12,14-16H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUROGZJSVQTZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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